molecular formula C16H24N2O3 B14770311 Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

Cat. No.: B14770311
M. Wt: 292.37 g/mol
InChI Key: POIUUBVDTJBAMK-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(3-(hydroxymethyl)piperidin-1-yl)ethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl N-[2-[3-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate

InChI

InChI=1S/C16H24N2O3/c19-12-15-7-4-9-18(11-15)10-8-17-16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2,(H,17,20)

InChI Key

POIUUBVDTJBAMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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